molecular formula C20H24N6S2 B14128509 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane

1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane

Cat. No.: B14128509
M. Wt: 412.6 g/mol
InChI Key: QCDZKAFASJAQEF-UHFFFAOYSA-N
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Description

The compound “MFCD30063101” is a chemical entity with unique properties and applications It is known for its specific interactions in various chemical reactions and its utility in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD30063101” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of transformations to yield the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of “MFCD30063101”.

Industrial Production Methods: In industrial settings, the production of “MFCD30063101” is scaled up to meet the demand. This involves optimizing the synthetic routes to increase yield and reduce production costs. Industrial production methods may include the use of advanced technologies such as continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: “MFCD30063101” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions involving “MFCD30063101” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from the reactions of “MFCD30063101” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to the formation of various derivatives.

Scientific Research Applications

“MFCD30063101” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it may be employed in studies involving cellular processes and biochemical pathways. In medicine, “MFCD30063101” is investigated for its potential therapeutic effects and its role in drug development. Additionally, it finds applications in industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “MFCD30063101” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds: “MFCD30063101” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Examples of similar compounds include “MFCD30063102” and “MFCD30063103”.

Uniqueness: The uniqueness of “MFCD30063101” lies in its specific chemical structure and properties, which confer distinct reactivity and applications. Compared to similar compounds, “MFCD30063101” may exhibit different reactivity patterns, stability, and biological activity, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C20H24N6S2

Molecular Weight

412.6 g/mol

IUPAC Name

1-(azidomethyl)-4-[2-[2-[2-[4-(azidomethyl)phenyl]ethylsulfanyl]ethylsulfanyl]ethyl]benzene

InChI

InChI=1S/C20H24N6S2/c21-25-23-15-19-5-1-17(2-6-19)9-11-27-13-14-28-12-10-18-3-7-20(8-4-18)16-24-26-22/h1-8H,9-16H2

InChI Key

QCDZKAFASJAQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCSCCSCCC2=CC=C(C=C2)CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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